

Application Notes and Protocols for 3-Bromopyridazine Suzuki-Miyaura Cross-Coupling

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Compound of Interest

Compound Name: **3-Bromopyridazine**

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Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. The pyridazine moiety is a common scaffold in medicinal chemistry, and the functionalization of this heterocycle is of significant interest in the development of novel therapeutic agents. This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of **3-bromopyridazine** with various arylboronic acids, a key transformation for the synthesis of 3-arylpyridazine derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (**3-bromopyridazine**), transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

Data Presentation: Reaction of 3-Bromo-6-(thiophen-2-yl)pyridazine with Arylboronic Acids

While extensive data on the Suzuki-Miyaura coupling of unsubstituted **3-bromopyridazine** is not readily available in a single comprehensive source, the following table summarizes the results for the coupling of the structurally related 3-bromo-6-(thiophen-2-yl)pyridazine with various arylboronic acids.^{[1][2]} This data provides valuable insight into the expected reactivity and yields for similar transformations with **3-bromopyridazine**.

Entry	Arylboronic Acid	Product	Yield (%)
1	4-(N,N-dimethylamino)phenyl boronic acid	3-(4-(N,N-dimethylamino)phenyl)-6-(thiophen-2-yl)pyridazine	28
2	4-methoxyphenylboronic acid	3-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridazine	25
3	4-cyanophenylboronic acid	3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine	14
4	Thiophen-2-ylboronic acid	3,6-di(thiophen-2-yl)pyridazine	21
5	Furan-2-ylboronic acid	3-(furan-2-yl)-6-(thiophen-2-yl)pyridazine	19

Reaction Conditions: 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 eq.), arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), 2 M aq. Na₂CO₃ (2.0 eq.), DME/Ethanol (4:1), 80 °C, 48 h, under N₂ atmosphere.^{[1][2]}

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of 3-Bromopyridazine

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine.[\[1\]](#)[\[2\]](#) Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

- **3-Bromopyridazine**
- Arylboronic acid (1.2 - 1.5 equivalents)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, 2-5 mol%)
- Base (e.g., Sodium carbonate $[\text{Na}_2\text{CO}_3]$, Potassium carbonate $[\text{K}_2\text{CO}_3]$, or Potassium phosphate $[\text{K}_3\text{PO}_4]$, 2.0 - 3.0 equivalents)
- Solvent system (e.g., 1,2-Dimethoxyethane (DME)/Ethanol (4:1), Dioxane/Water, or Toluene/Ethanol/Water)
- Anhydrous solvents
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)
- Magnetic stirrer and heating mantle/oil bath

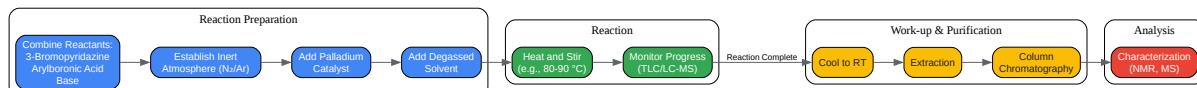
Procedure:

- Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add **3-bromopyridazine** (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Na_2CO_3 , 2.0 eq.).

- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
- Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 5 mol%).
- Solvent Addition: Add the degassed solvent system (e.g., a mixture of DME (8 mL), ethanol (2 mL), and 2 M aqueous Na_2CO_3 solution (1 mL) per 0.5 mmol of the bromo-pyridazine).[\[1\]](#) [\[2\]](#)
- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ^1H NMR, ^{13}C NMR, and Mass Spectrometry).

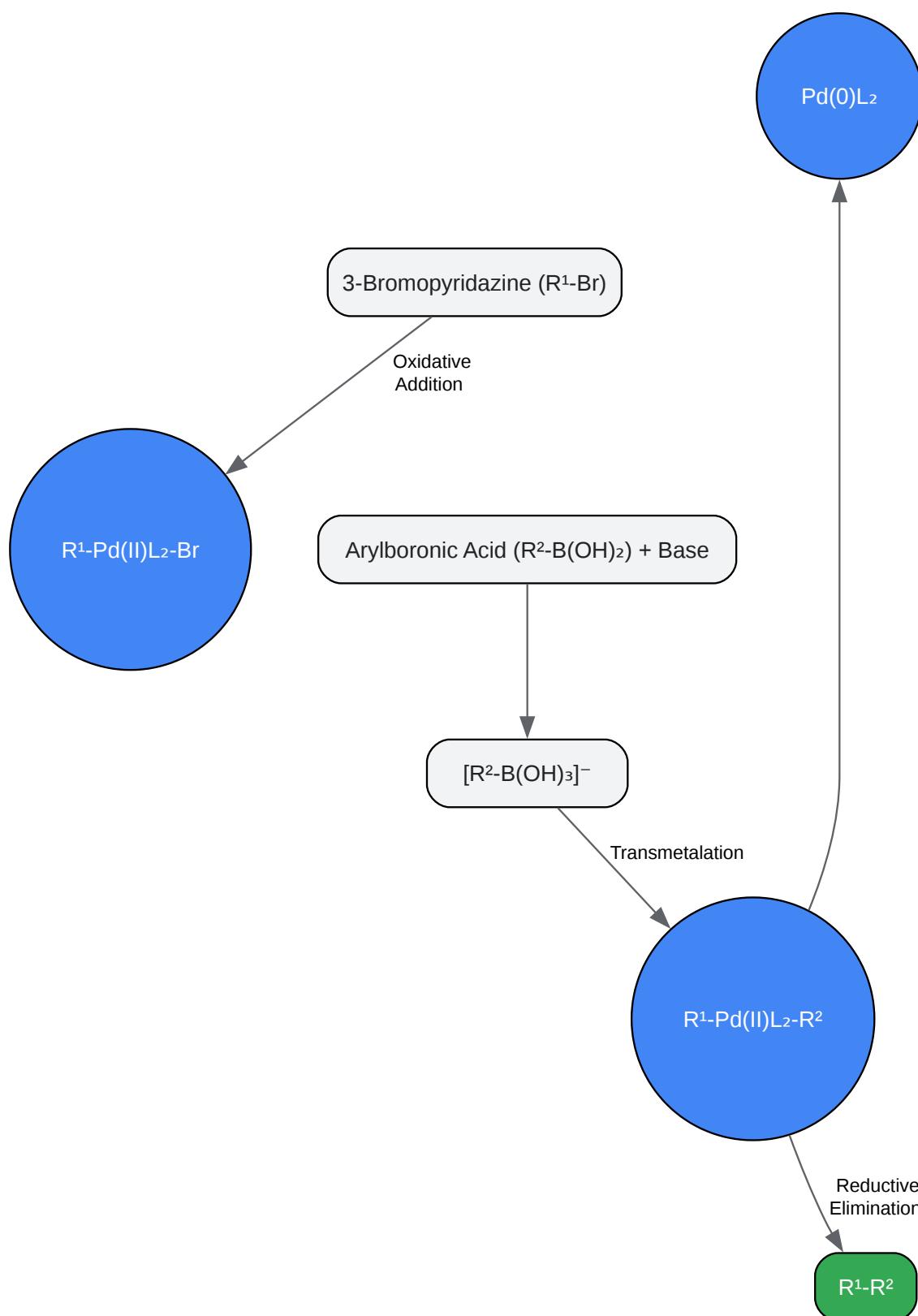
Visualizations

Experimental Workflow Diagram

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Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of **3-bromopyridazine**.

Catalytic Cycle Diagram



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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